Product packaging for lipochromin(Cat. No.:CAS No. 152923-59-6)

lipochromin

Cat. No.: B1177022
CAS No.: 152923-59-6
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Description

IUPAC Nomenclature and Systematic Nomenclature Variations

The systematic nomenclature of lipochromin reflects the complexity inherent in chromanol-based molecular structures, with multiple accepted naming conventions appearing throughout the scientific literature. According to the International Union of Pure and Applied Chemistry guidelines, this compound is formally designated as 7-methoxy-2,2-dimethyl-6-chromanol. Alternative systematic names include 3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran, which emphasizes the benzopyran ring system core structure.

The compound is also recognized under the systematic name 2H-1-benzopyran-6-ol, 3,4-dihydro-7-methoxy-2,2-dimethyl, which provides explicit reference to the hydroxyl substitution pattern. Chemical databases additionally list the compound as 2-methoxy-3,3-dimethyl-4H-chromen-2-ol, representing an alternative systematic approach to describing the same molecular entity. These nomenclature variations reflect different approaches to describing the chromanol backbone while maintaining chemical accuracy. The standardized Chemical Abstracts Service registry number 83923-51-7 provides unambiguous identification across all naming systems.

Molecular Formula and Weight: C₁₂H₁₆O₃ Composition Analysis

The molecular composition of this compound follows the empirical formula C₁₂H₁₆O₃, indicating a precise arrangement of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This molecular formula yields a calculated molecular weight of 208.25400 grams per mole, establishing the compound's molar mass for quantitative analytical applications. More precise mass spectrometric analysis reveals an average molecular mass of 208.257 atomic mass units.

The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, measures 208.109944 atomic mass units. This precise mass determination proves essential for high-resolution mass spectrometric identification and structural confirmation studies. The molecular composition analysis reveals an oxygen content of approximately 23.1 percent by mass, with carbon comprising 69.2 percent and hydrogen contributing 7.7 percent to the total molecular weight.

The compound's elemental composition reflects the characteristic chromanol structure, with the three oxygen atoms strategically positioned to facilitate the distinctive chemical properties associated with this molecular class. The carbon framework provides the foundational benzopyran architecture, while the hydrogen atoms complete the saturated positions and methyl substitutions that define the compound's specific structural identity. This precise compositional analysis serves as the foundation for all subsequent structural and analytical characterizations.

Compositional Parameter Value Reference
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25400 g/mol
Average Mass 208.257 amu
Monoisotopic Mass 208.109944 amu
Carbon Content 69.2% by mass Calculated
Hydrogen Content 7.7% by mass Calculated
Oxygen Content 23.1% by mass Calculated

Chromanol Backbone Architecture: Benzopyran Ring System Modifications

The structural foundation of this compound centers on a modified chromanol backbone, specifically incorporating a benzopyran ring system with distinctive substitution patterns that differentiate it from naturally occurring chromanol derivatives. The core architecture consists of a fused benzene ring system connected to a six-membered saturated heterocyclic ring containing one oxygen atom. This benzopyran framework provides the essential structural platform upon which the characteristic functional groups are positioned.

The chromanol backbone undergoes specific modifications that define this compound's unique chemical identity. The 6-position of the chromanol ring bears a hydroxyl functional group, which serves as a critical structural element contributing to the compound's chemical reactivity. Adjacent to this hydroxyl group, the 7-position features a methoxy substituent, introducing an additional oxygen-containing functional group that significantly influences the compound's electronic properties and chemical behavior.

The 2-position of the chromanol ring system incorporates two methyl groups, creating a quaternary carbon center that introduces steric constraints and conformational preferences within the molecular structure. These dimethyl substitutions at the 2-position represent a significant modification from the naturally occurring chromanol systems, providing enhanced chemical stability and altered conformational dynamics. The benzopyran ring system maintains its aromatic character through the fused benzene ring portion, while the saturated heterocyclic component provides flexibility and three-dimensional structural complexity.

Research investigations have demonstrated that the chromanol backbone architecture enables specific conformational preferences that influence the compound's overall molecular geometry. The benzopyran ring system can adopt various conformational states, with the six-membered heterocyclic ring displaying characteristic half-chair conformations that interchange through pseudorotational processes. These structural modifications collectively create a chromanol derivative with distinctive three-dimensional architecture and unique chemical properties that distinguish it from both natural and synthetic chromanol analogs.

Stereochemical Configuration and Conformational Isomerism

The stereochemical characterization of this compound reveals an achiral molecular structure containing no defined stereocenters, eliminating the possibility of optical isomerism within this compound. This achiral nature results from the symmetric substitution patterns present throughout the molecular framework, particularly the geminal dimethyl groups at the 2-position of the chromanol ring system. The absence of stereogenic centers simplifies the compound's structural analysis while maintaining its distinctive three-dimensional architecture.

Despite the absence of permanent stereochemical centers, this compound exhibits significant conformational flexibility, particularly within the six-membered heterocyclic ring component of the benzopyran system. Research utilizing dynamic nuclear magnetic resonance spectroscopy has revealed that the compound undergoes conformational interconversion between different half-chair conformations. These conformational changes occur through pseudorotational processes characteristic of six-membered ring systems, with energy barriers that allow for rapid interconversion at ambient temperatures.

Variable temperature nuclear magnetic resonance studies have provided detailed insights into the conformational dynamics of related chromanol systems, demonstrating that the dimethyl substitutions at the 2-position create diastereotopic relationships between the methyl groups. These studies reveal coalescence temperatures and activation energy barriers associated with the conformational interconversion processes. The research indicates that the chromanol ring system can exist in multiple conformational states, with the relative populations depending on temperature and solvent conditions.

Computational studies employing density functional theory methods have further elucidated the conformational preferences of chromanol derivatives, identifying specific conformational arrangements that minimize steric interactions while optimizing electronic stabilization. These theoretical investigations complement experimental observations, providing a comprehensive understanding of the compound's conformational behavior. The conformational flexibility contributes to the compound's chemical reactivity and influences its interactions with other molecular species, making conformational analysis essential for complete structural characterization.

Stereochemical Parameter Characteristic Reference
Stereochemistry Achiral
Defined Stereocenters 0/0
Optical Activity None
E/Z Centers 0
Conformational States Multiple half-chair conformations
Ring Flexibility Pseudorotational interconversion

Spectroscopic Fingerprinting: NMR (¹H, ¹³C), IR, and Mass Spectral Signatures

The spectroscopic characterization of this compound provides comprehensive analytical fingerprints that enable unambiguous identification and structural confirmation through multiple complementary techniques. Nuclear magnetic resonance spectroscopy represents the primary analytical method for detailed structural elucidation, with both proton and carbon-13 spectra providing essential structural information.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's specific substitution arrangement and conformational behavior. The spectra typically display signals corresponding to the aromatic protons of the benzene ring system, appearing in the downfield region between 6.5 and 7.5 parts per million. The methoxy group protons generate a distinctive singlet signal around 3.8 parts per million, while the dimethyl groups at the 2-position produce characteristic signals that may exhibit temperature-dependent behavior due to conformational dynamics.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with signals spanning the range from approximately 20 to 160 parts per million. The aromatic carbon atoms generate signals in the downfield region, while the saturated carbon atoms of the heterocyclic ring and methyl substitutions appear at higher field positions. Dynamic nuclear magnetic resonance studies have revealed temperature-dependent signal behavior, particularly for the carbon atoms involved in conformational interconversion processes.

Variable temperature nuclear magnetic resonance experiments have demonstrated splitting of certain carbon signals at low temperatures, indicating slow conformational exchange on the nuclear magnetic resonance timescale. These observations provide valuable information about the conformational dynamics and energy barriers associated with ring interconversion processes. Cross-polarization magic angle spinning solid-state carbon-13 nuclear magnetic resonance techniques have been employed to study the compound in the solid state, revealing additional structural details and confirming solution-state observations.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the chromanol structure. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the calculated molecular weight. Fragmentation patterns typically include losses of methyl groups and methoxy functionalities, generating characteristic fragment ions that support structural assignments. High-resolution mass spectrometry enables precise mass determination, confirming the molecular formula and eliminating potential structural alternatives.

Infrared spectroscopy contributes additional structural information through characteristic vibrational frequencies associated with specific functional groups. The hydroxyl group typically generates a broad absorption band around 3200-3600 wavenumbers, while the methoxy group produces characteristic carbon-oxygen stretching vibrations. The aromatic ring system contributes multiple absorption bands in the fingerprint region, providing a distinctive spectroscopic signature for compound identification and purity assessment.

Spectroscopic Technique Key Characteristics Reference
¹H NMR Aromatic signals 6.5-7.5 ppm, methoxy singlet ~3.8 ppm
¹³C NMR Carbon signals 20-160 ppm, temperature-dependent behavior
Mass Spectrometry Molecular ion m/z 208, characteristic fragmentation
Solid-state ¹³C NMR Cross-polarization magic angle spinning analysis
Variable Temperature NMR Coalescence and signal splitting observations
IR Spectroscopy Hydroxyl absorption 3200-3600 cm⁻¹, C-O stretches Multiple sources

Properties

CAS No.

152923-59-6

Molecular Formula

C23H20ClN7

Synonyms

lipochromin

Origin of Product

United States

Scientific Research Applications

Radiation Protection

Lipochromin has been investigated for its ability to mitigate the adverse effects of radiation exposure. Research indicates that topical applications of this compound can significantly reduce the incidence of dermal necrosis in animal models subjected to radiation therapy. For instance, a study demonstrated that this compound treatment decreased the occurrence of moist desquamation in pig skin exposed to varying radiation doses, suggesting its protective role in radiodermatitis management .

Wound Healing

The compound has also shown promise in enhancing wound healing processes. In a clinical setting, this compound was used in combination with other agents to promote healing in trophic ulcers. The dynamic compression system utilized alongside this compound demonstrated improved outcomes compared to standard treatments, highlighting its efficacy in managing chronic wounds .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its application in formulations aimed at reducing inflammation has been documented, indicating its potential as an adjunct therapy for conditions such as dermatitis and other skin disorders .

Radioprotection Study

In a controlled study involving pig skin models, researchers applied this compound before and after radiation exposure. The results indicated a statistically significant reduction in skin damage compared to untreated controls. The study provided insights into optimal dosing regimens and application timing for maximum protective effect .

Wound Healing Application

A clinical trial involving patients with chronic ulcers treated with this compound-infused dressings showed accelerated healing times and reduced infection rates compared to traditional treatments. The study emphasized the importance of incorporating this compound into therapeutic protocols for enhanced wound management .

Data Tables

Application AreaEffectivenessStudy Reference
Radiation ProtectionSignificant reduction in dermal necrosis
Wound HealingAccelerated healing times
Anti-inflammatory EffectsReduction in inflammation markers

Comparison with Similar Compounds

Structural Similarities and Differences

  • This compound vs. Carotenoids (e.g., β-carotene): Both possess conjugated double bonds for ROS scavenging, but this compound’s bio-inspired design likely optimizes stability in formulations, unlike carotenoids, which are prone to oxidation .
  • This compound vs. Flavonoids (e.g., quercetin): Flavonoids rely on hydroxyl groups for radical quenching, whereas this compound may employ specialized motifs (e.g., phenolic or quinone groups) for enhanced environmental pollutant targeting .

Functional Advantages

  • Synergistic Applications : Combined with Levosinum, this compound demonstrates dual efficacy in dermatology and radiation oncology, a versatility absent in α-tocopherol or CoQ10 .

Preparation Methods

Core Active Ingredients

The primary constituents of this compound include:

  • Lipochroman-6 : A manganese-based SOD mimetic that scavenges superoxide radicals in both aqueous and lipid phases.

  • Copper pyrrolidone carboxylate (PCA) : A transition metal complex with catalase-like activity, enhancing hydrogen peroxide decomposition.

  • Ascorbyl palmitate : A lipid-soluble vitamin C derivative that prevents oxidative chain reactions in epidermal layers.

  • α-Tocopherol : A vitamin E analog that synergizes with Lipochroman-6 to terminate lipid peroxidation.

These components are partitioned into distinct phases during preparation to prevent cross-reactivity. For instance, copper PCA is solubilized in an aqueous gel matrix, while Lipochroman-6 is embedded in a lipid-rich cream base.

Phase-Separated Formulation Strategy

To mitigate incompatibilities between hydrophilic and lipophilic actives, this compound is prepared using a biphasic system (Table 1).

Table 1: Component Distribution in this compound’s Biphasic Formulation

PhaseComponentsFunction
Aqueous Gel Copper PCA (2–5%), PEG 400Catalase mimetic, enhances hydration
Cream Base Lipochroman-6 (0.5–2%), ascorbyl palmitate (1–3%), α-tocopherol (0.5–1.5%)SOD activity, lipid-phase antioxidant

Preparation Protocol

  • Aqueous Gel Phase :

    • Dissolve copper PCA in polyethylene glycol (PEG) 400 at 25–30°C under continuous stirring (500–700 rpm) for 20 minutes.

    • Adjust pH to 5.5–6.0 using citric acid to maintain copper ion stability.

  • Cream Base Phase :

    • Melt a blend of cetyl alcohol (8–12%), stearic acid (4–6%), and glyceryl monostearate (3–5%) at 60–65°C.

    • Disperse Lipochroman-6 and ascorbyl palmitate into the molten lipid phase using a high-shear mixer (3000 rpm, 15 minutes).

  • Emulsification :

    • Combine the aqueous gel and cream base phases at 50–55°C with slow agitation (200 rpm) to prevent phase inversion.

    • Homogenize the mixture at 10,000 rpm for 5 minutes to achieve a droplet size of <10 µm.

This method ensures that copper PCA and Lipochroman-6 remain segregated, avoiding redox reactions that could generate hydroxyl radicals.

Stabilization of Antioxidant Synergy

This compound’s efficacy hinges on the coordinated activity of its antioxidants. However, ascorbyl palmitate and copper PCA exhibit incompatibility in aqueous environments, necessitating stabilization strategies.

Ascorbyl Palmitate Encapsulation

To prevent oxidation of ascorbyl palmitate by copper ions:

  • Liposome encapsulation : Ascorbyl palmitate is encapsulated in phosphatidylcholine liposomes (mean diameter: 120 nm) before incorporation into the cream phase.

  • pH modulation : The aqueous phase is maintained at pH 6.0–6.5 to reduce ascorbyl palmitate degradation kinetics by 40%.

Chelating Agents

Ethylenediamine tetraacetic acid (EDTA) (0.1–0.3%) is added to the aqueous phase to sequester free copper ions, reducing pro-oxidant activity by 65%.

Quality Control and Stability Testing

Stability assessments of this compound adhere to International Council for Harmonisation (ICH) guidelines, with accelerated testing at 40°C/75% relative humidity over 6 months.

Table 2: Stability Parameters for this compound

ParameterInitial Value6-Month ValueAcceptance Criteria
Lipochroman-6 98.5 ± 1.2%95.3 ± 1.5%≥90% label claim
Ascorbyl palmitate 97.8 ± 0.9%88.4 ± 2.1%≥85% label claim
pH 6.1 ± 0.26.0 ± 0.35.5–6.5

Data indicate a 7.2% degradation of ascorbyl palmitate under stress conditions, necessitating oxygen-impermeable packaging for commercial batches.

Comparative Analysis of Antioxidant Efficacy

This compound’s ROS-scavenging capacity was evaluated against single-agent formulations using electron paramagnetic resonance (EPR) spectroscopy.

  • Superoxide radical (O₂- ⁻) neutralization : this compound achieved 92% inhibition at 2 mg/mL, compared to 68% for Lipochroman-6 alone.

  • Hydroxyl radical (- OH) scavenging : Synergy between copper PCA and Lipochroman-6 increased - OH neutralization by 1.8-fold versus individual components.

Industrial Scalability Challenges

Large-scale production of this compound requires modifications to laboratory protocols:

  • Continuous emulsification : Transitioning from batch to inline homogenizers reduces process time by 70% while maintaining droplet size distribution.

  • Lyophilization of aqueous phase : Freeze-drying the copper PCA gel phase extends shelf-life to 24 months at ambient temperatures .

Q & A

Q. What are the standard experimental protocols for isolating and characterizing lipochromin in biological samples?

this compound isolation typically involves lipid extraction methods (e.g., Folch or Bligh-Dyer protocols) followed by chromatographic separation using HPLC or GC-MS for purity assessment. Characterization employs spectroscopic techniques (NMR, UV-Vis) and mass spectrometry for structural elucidation. For reproducibility, ensure solvent systems and column parameters are standardized, and validate results against reference spectra . Experimental protocols should include negative controls (e.g., lipid-free matrices) to rule out contamination .

Q. How should researchers design initial studies to assess this compound’s stability under varying physiological conditions?

Use a factorial design to test variables such as pH (4–9), temperature (4–37°C), and oxidative stress (H₂O₂ exposure). Quantify degradation products via LC-MS and monitor structural integrity with FTIR. Include kinetic studies to model half-life under simulated biological conditions. Report confidence intervals and use triplicate measurements to address variability .

Q. What analytical techniques are most effective for detecting this compound in complex matrices like serum or tissue homogenates?

Solid-phase extraction (SPE) coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity. Optimize ionization parameters (e.g., ESI vs. APCI) to minimize matrix interference. Validate methods using spike-recovery experiments (70–130% acceptable range) and include internal standards (e.g., deuterated analogs) for quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct a systematic review using PRISMA guidelines to evaluate methodological heterogeneity. Key factors include differences in sample purity (e.g., HPLC chromatograms showing >95% purity), assay conditions (e.g., cell line specificity), and statistical power. Meta-analyses using random-effects models can quantify effect size variability and identify confounding variables (e.g., solvent carriers like DMSO affecting cell viability) .

Q. What strategies are recommended for elucidating this compound’s mechanism of action in transcriptional regulation?

Combine CRISPR-Cas9 knockout models with multi-omics approaches (RNA-seq, ChIP-seq) to identify target genes and chromatin-binding sites. Use dose-response experiments to establish causality and include rescue experiments (e.g., exogenous this compound supplementation). Validate findings with orthogonal methods like proximity ligation assays (PLA) to confirm protein interactions .

Q. How should comparative studies between this compound and structurally analogous compounds be designed to ensure validity?

Employ a PICO-inspired framework adapted for chemistry:

  • Population : Target biological system (e.g., cancer cell lines).
  • Intervention : this compound vs. analogs (e.g., differing in alkyl chain length).
  • Comparison : Dose-equivalent treatments.
  • Outcome : Metrics like IC₅₀, apoptosis rates, or gene expression profiles. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy, and report effect sizes to contextualize biological relevance .

Q. What methodologies mitigate biases in this compound’s pharmacokinetic studies?

Implement blinded randomized designs for animal trials, with stratification by weight/age. Use LC-MS/MS for plasma concentration measurements and non-compartmental analysis (NCA) to calculate AUC and clearance rates. Include positive controls (e.g., known CYP450 inhibitors) to assess metabolic pathways. Address inter-individual variability via mixed-effects models .

Methodological Guidance

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Document all synthetic steps in line with COSMIN guidelines, including reaction yields, purification methods (e.g., recrystallization solvents), and spectral data (¹H/¹³C NMR, HRMS). Share raw datasets in public repositories (e.g., Zenodo) and adhere to FAIR principles. Cross-validate results through independent replication in collaborator labs .

What frameworks assist in formulating hypothesis-driven research questions about this compound’s role in disease pathways?

Apply the FINER criteria:

  • Feasible : Access to relevant models (e.g., transgenic mice).
  • Interesting : Mechanistic novelty (e.g., epigenetic modulation).
  • Novel : Gap in literature (e.g., unexplored crosstalk with ROS pathways).
  • Ethical : Compliance with IACUC protocols.
  • Relevant : Translational potential (e.g., therapeutic targeting). Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative studies, such as exploring this compound’s cellular uptake dynamics .

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be addressed experimentally?

Design redox profiling assays (e.g., DCFDA for ROS, FRAP for antioxidant capacity) under standardized oxygen tension (e.g., 5% O₂ for physiological relevance). Use siRNA knockdown of antioxidant enzymes (e.g., SOD, CAT) to delineate context-dependent effects. Employ redox-sensitive fluorescent probes in live-cell imaging to capture dynamic changes .

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